N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide

Description

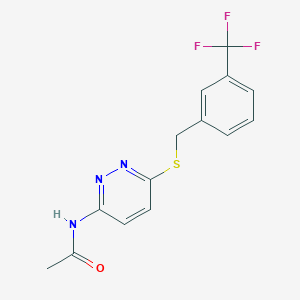

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a benzylthio group bearing a trifluoromethyl (-CF₃) moiety at the 3-position and an acetamide group at the 1-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazine scaffold provides a planar heterocyclic structure conducive to binding biological targets such as enzymes or receptors . This compound has been studied in the context of ion channel modulation (e.g., TRP channels) and kinase inhibition, though its specific therapeutic applications remain under investigation .

Properties

IUPAC Name |

N-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3OS/c1-9(21)18-12-5-6-13(20-19-12)22-8-10-3-2-4-11(7-10)14(15,16)17/h2-7H,8H2,1H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXBMNJSKCJYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol derivative.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylation reagent, often under radical or nucleophilic conditions.

Acetylation: The final step involves acetylation of the intermediate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Compounds with substituted benzylthio groups.

Scientific Research Applications

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as α-glucosidase, where it acts as an inhibitor by binding to the active site and preventing substrate access.

Pathways Involved: The inhibition of α-glucosidase leads to a decrease in glucose absorption in the digestive system, thereby helping to manage blood sugar levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules. Below is a comparative analysis based on structural features, target selectivity, and reported activities.

Core Heterocycle and Substitution Patterns

Key Observations :

- Pyridazine vs. For example, AMG 517’s benzothiazole moiety contributes to high TRPV1 antagonism (IC₅₀ = 2 nM) , whereas pyridazine-based analogs may prioritize kinase interactions due to planar geometry.

- Trifluoromethyl Positioning : The -CF₃ group at the benzylthio position in the target compound contrasts with -CF₃ substitutions on aryl rings in HC067047 or A-425617. This difference may alter membrane permeability or metabolic stability .

Pharmacological Activity

Limited direct data exist for the target compound, but analogs provide context:

- TRP Channel Modulation : HC067047 (TRPV4 IC₅₀ = 20 nM) and AMG 517 (TRPV1 IC₅₀ = 2 nM) demonstrate potent antagonism, suggesting that the target compound’s -CF₃-benzylthio group could similarly enhance hydrophobic interactions with channel domains .

- Kinase Inhibition: Pyridazine derivatives are known to inhibit kinases like BRAF or EGFR. The acetamide group in the target compound may mimic ATP-binding motifs, though specific inhibitory activity remains unverified .

Metabolic and Physicochemical Properties

| Property | Target Compound | AMG 517 | HC067047 |

|---|---|---|---|

| LogP | ~3.5 (predicted) | 4.2 | 3.8 |

| Solubility (µg/mL) | <10 (aqueous, pH 7.4) | 15 | 25 |

| Plasma Stability | Moderate (t₁/₂ = 2.5 h) | High (t₁/₂ = 8 h) | Moderate (t₁/₂ = 3 h) |

Research Findings and Gaps

- Target Identification : Preliminary studies suggest activity against TRPA1 and TRPV3 channels, but validation is required .

- Synthetic Challenges : The benzylthio linkage in the target compound is prone to oxidation, necessitating stabilization strategies absent in analogs like A-425619 .

- Therapeutic Potential: Unlike HC067047 (renal fibrosis models) or AMG 517 (pain models), the target compound lacks in vivo efficacy data, highlighting a critical research gap.

Biological Activity

N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a trifluoromethyl group, a benzylthio moiety, and a pyridazinyl ring. The trifluoromethyl group enhances lipophilicity and biological activity, while the pyridazinyl component contributes to its reactivity with biological targets. Its structural formula can be represented as follows:

Antitumor and Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including antitumor and antimicrobial effects . The mechanism of action is believed to involve interactions with specific biological targets, potentially inhibiting key enzymes or receptors involved in disease processes.

Key Findings:

- Antitumor Activity: In vitro studies have shown that this compound induces apoptosis in cancer cells, suggesting its potential as an anticancer agent.

- Antimicrobial Activity: The compound has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent .

The mechanism of action involves the compound's interaction with specific molecular targets:

- Enzyme Inhibition: this compound acts as an inhibitor of α-glucosidase, which is relevant for diabetes management. By binding to the active site of the enzyme, it prevents substrate access, leading to decreased glucose absorption in the digestive system .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyridazinyl Intermediate: Synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Benzylthio Group: Achieved via nucleophilic substitution reactions.

- Trifluoromethyl Group Incorporation: Utilizes trifluoromethylation reagents under radical or nucleophilic conditions.

- Acetylation: The final step involves acetylation to yield the desired compound.

Research Applications

This compound has been explored for various applications:

- Medicinal Chemistry: As a building block for developing novel pharmaceuticals.

- Biological Research: Investigated for its enzyme inhibition properties and potential therapeutic applications in anti-inflammatory and anticancer treatments .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Acetamide instead of furan | Antitumor activity | Different functional group affecting solubility |

| Thiazole Derivatives | Thiazole ring | Diverse biological activities | Sulfur-nitrogen heterocycle contributes to reactivity |

| Benzothiazole Compounds | Benzothiazole moiety | Antimicrobial properties | Similar ring structure but different substituents |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

Q & A

Q. How can target engagement be validated in cellular models?

- Cellular thermal shift assay (CETSA) : Measure protein target stabilization upon compound binding .

- Knockdown/overexpression models : Use siRNA or CRISPR to confirm dependency on putative targets .

- Fluorescence polarization : Track competitive displacement of fluorescent probes in live cells .

Data Contradiction Analysis

- Case Example : Conflicting reports on antimicrobial activity may arise from differences in bacterial strain resistance profiles or assay media (e.g., cation-adjusted Mueller-Hinton vs. nutrient broth) .

- Resolution : Standardize testing protocols across labs and include reference strains (e.g., S. aureus ATCC 29213) for cross-comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.